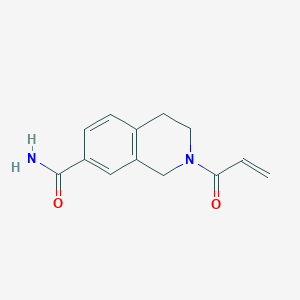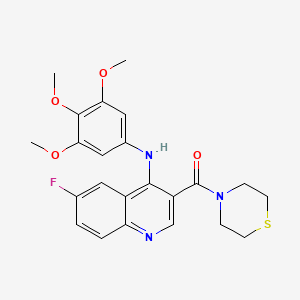
N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthiazole, through cyclization reactions.
Formation of the Pyridazine Ring: Using a precursor like 6-(pyridin-4-yl)pyridazine, synthesized through condensation reactions.
Thioether Formation: Coupling the thiazole and pyridazine rings via a thioether linkage, often using reagents like thiols and halides under specific conditions (e.g., base catalysis).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
“N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: May require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: can be compared with other thiazole, pyridazine, and pyridine derivatives.
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyridazine Derivatives: Often explored for their potential in treating cardiovascular diseases.
Pyridine Derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-8-23-15(17-10)18-13(21)9-22-14-3-2-12(19-20-14)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASPXDVGDLSPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2531791.png)



![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)
![4-bromo-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2531800.png)
![N'-(4-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2531801.png)

![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2531804.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)

